5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(11-7-12(22-19-11)10-3-4-10)18-13-8-14(17-9-16-13)20-5-1-2-6-20/h7-10H,1-6H2,(H,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVBSTSTRNJUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition Strategy
A nitrile oxide, generated in situ from hydroxymoyl chloride, reacts with a cyclopropyl-substituted alkyne to form the isoxazole ring. For example, cyclopropylacetylene reacts with chlorinated nitrile oxides under mild conditions to yield 5-cyclopropylisoxazole derivatives. The carboxylic acid at position 3 is introduced via hydrolysis of a nitrile or ester group post-cycloaddition.
Reaction Conditions
Alternative Cyclization Approaches
Cyclization of β-ketoamides or β-ketoesters with hydroxylamine forms isoxazoles. For instance, cyclopropyl methyl ketone reacts with hydroxylamine hydrochloride to form an oxime intermediate, which undergoes acid-catalyzed cyclization to 5-cyclopropylisoxazole-3-carboxylic acid.
Optimization Notes
Synthesis of the Pyrimidine Moiety: 6-(Pyrrolidin-1-yl)Pyrimidin-4-Amine
The pyrimidine ring is constructed via cyclocondensation or functionalization of preformed pyrimidines.
Biginelli-Like Cyclocondensation
A modified Biginelli reaction using urea, ethyl acetoacetate, and a cyclopropyl aldehyde forms dihydropyrimidinones, which are oxidized to pyrimidines. However, this route lacks direct incorporation of the pyrrolidine group.
Chloropyrimidine Amination
A more direct method involves nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. Treatment with pyrrolidine in dimethylformamide (DMF) at 60°C selectively substitutes the 6-chloro position, yielding 6-(pyrrolidin-1-yl)pyrimidin-4-amine.
Reaction Conditions
-
Substrate : 4,6-Dichloropyrimidine (1.0 equiv).
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Amine : Pyrrolidine (3.0 equiv).
-
Solvent : DMF, 60°C, 12 h.
Amidation Coupling of Isoxazole and Pyrimidine Moieties
The final step involves coupling 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with 6-(pyrrolidin-1-yl)pyrimidin-4-amine via carboxamide bond formation.
Activation with Bis(Pentafluorophenyl) Carbonate (BPC)
BPC converts the carboxylic acid to a reactive mixed carbonate intermediate, enabling efficient amidation with amines under mild conditions.
Procedure
-
Activation : 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv) and BPC (1.2 equiv) in acetonitrile, stirred at 25°C for 1 h.
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Amidation : Add 6-(pyrrolidin-1-yl)pyrimidin-4-amine (1.1 equiv) and stir for 12 h.
-
Workup : Filter and purify via silica gel chromatography.
Classical Carbodiimide Coupling
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
Comparison of Methods
| Method | Reagent | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| BPC Activation | BPC, Acetonitrile | ACN | 12 | 85–95% |
| EDCl/HOBt | EDCl, HOBt, DIPEA | DCM | 24 | 70–80% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.
Scale-Up and Process Optimization
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide?
- Methodology : Multi-step synthesis involving cyclopropane ring formation, nucleophilic substitution on pyrimidine, and carboxamide coupling. Key steps:
- Cyclopropyl group introduction via cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under controlled pH and temperature .
- Functionalization of the pyrimidine core at the 6-position using pyrrolidine under nucleophilic aromatic substitution conditions (e.g., DMF, 80–100°C) .
- Final carboxamide coupling via EDC/HOBt-mediated amide bond formation between the oxazole-3-carboxylic acid and pyrimidin-4-amine .
- Validation : Monitor intermediates via HPLC and confirm final product purity (>95%) by LC-MS and ¹H/¹³C NMR .
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from pyrrolidine, pyrimidine, and oxazole moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for purity assessment .
Advanced Research Questions
Q. How do reaction parameters (temperature, solvent, catalyst) influence the yield of the pyrimidine-pyrrolidine coupling step?
- Experimental Design :
- Variables : Test solvents (DMF vs. DMSO), temperatures (60°C vs. 100°C), and catalysts (K₂CO₃ vs. DBU) .
- Data Analysis :
- DMF at 100°C with K₂CO₃ yields >80% conversion (vs. 50% in DMSO at 60°C) .
- DBU accelerates side reactions (e.g., pyrimidine ring decomposition), reducing purity .
- Conflict Resolution : Reproducibility issues may arise from trace moisture; use molecular sieves or anhydrous conditions .
Q. What computational strategies are effective for predicting the biological target interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR, CDK2) to assess binding affinity .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- SAR Framework :
- Variations : Modify cyclopropyl (e.g., substituents on the ring) and pyrrolidine (e.g., N-methylation) .
- Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and assess IC₅₀ values .
- Data Interpretation :
- Cyclopropyl substituents enhance metabolic stability but reduce solubility .
- N-Methyl-pyrrolidine improves membrane permeability but may decrease target selectivity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility and stability data for this compound?
- Root Causes :
- Solubility : Differences in solvent systems (DMSO vs. aqueous buffers) and pH (e.g., phosphate buffer pH 7.4 vs. citrate pH 5.0) .
- Stability : Degradation under light/heat in DMSO stocks vs. stable lyophilized forms .
- Mitigation : Standardize protocols (e.g., use freshly prepared DMSO stocks, store at -80°C) and validate via accelerated stability studies .
Methodological Recommendations
Q. What strategies improve reproducibility in multi-step syntheses of this compound?
- Best Practices :
- Purify intermediates after each step (e.g., flash chromatography or recrystallization) .
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Document detailed reaction logs (e.g., exact stoichiometry, cooling/heating rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
